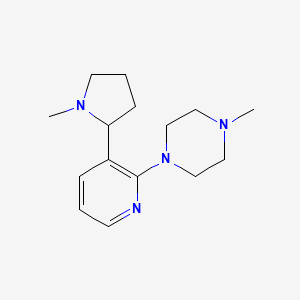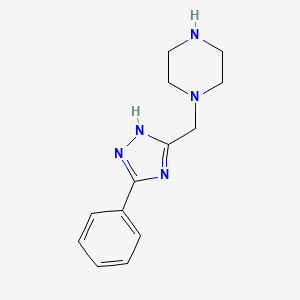
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a 4-methylbenzyl group attached to a dihydropyridine ring, which also contains a carboxylic acid and a ketone functional group. Dihydropyridines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine derivative
Reduction: Alcohol derivative
Substitution: Substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, dihydropyridines are known to interact with calcium channels, affecting calcium ion flux and influencing cardiovascular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 1-(4-Methoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Uniqueness
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Eigenschaften
Molekularformel |
C14H13NO3 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-2-4-11(5-3-10)8-15-9-12(14(17)18)6-7-13(15)16/h2-7,9H,8H2,1H3,(H,17,18) |
InChI-Schlüssel |
NNHSJZYXBYFFDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


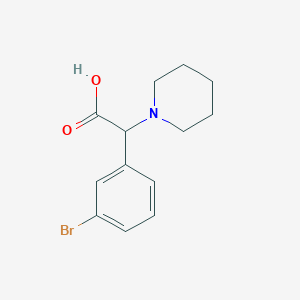

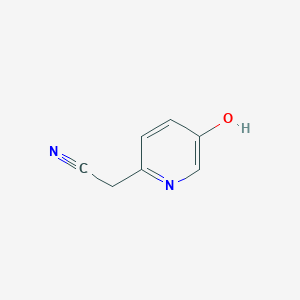

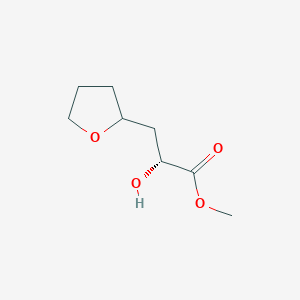

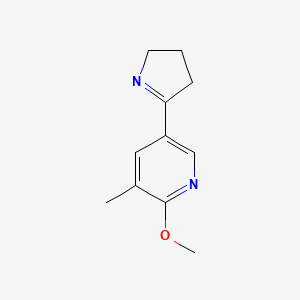
![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
